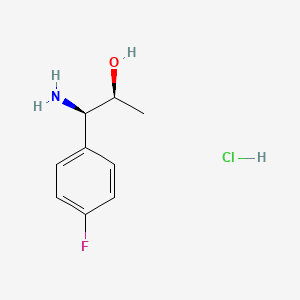

(1R,2S)-1-Amino-1-(4-fluorophenyl)propan-2-ol hydrochloride

Description

(1R,2S)-1-Amino-1-(4-fluorophenyl)propan-2-ol hydrochloride is a chiral amine derivative characterized by a propanol backbone substituted with a 4-fluorophenyl group at the first carbon and an amino group at the second carbon. The (1R,2S) stereochemistry defines its spatial arrangement, influencing its physicochemical and biological properties. As a hydrochloride salt, it exhibits enhanced solubility and stability, making it suitable for pharmaceutical applications.

Properties

IUPAC Name |

(1R,2S)-1-amino-1-(4-fluorophenyl)propan-2-ol;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FNO.ClH/c1-6(12)9(11)7-2-4-8(10)5-3-7;/h2-6,9,12H,11H2,1H3;1H/t6-,9-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCYKLUITXWKQMH-YDYUUSCQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=CC=C(C=C1)F)N)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@@H](C1=CC=C(C=C1)F)N)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClFNO | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.66 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reductive Amination of 4-Fluorophenylacetone

A widely employed method involves reductive amination of 4-fluorophenylacetone using chiral auxiliaries or asymmetric catalysts. The reaction proceeds via condensation of the ketone with ammonia or ammonium acetate, followed by stereoselective reduction.

Key Steps :

-

Condensation : 4-Fluorophenylacetone reacts with ammonium acetate in methanol at 50–60°C for 12–16 hours to form an imine intermediate.

-

Reduction : Sodium borohydride or BH₃·THF reduces the imine to the amine. The stereochemistry is controlled by employing chiral catalysts such as (R)-BINAP-Ru complexes, yielding the (1R,2S)-enantiomer with >90% enantiomeric excess (ee).

Optimization :

Resolution of Racemic Mixtures

Racemic 1-amino-1-(4-fluorophenyl)propan-2-ol is resolved using chiral acids or enzymatic methods:

Diastereomeric Salt Formation :

-

The racemic amine is treated with (1S)-camphorsulfonic acid in ethyl acetate. The (1R,2S)-enantiomer forms a less soluble salt, crystallizing preferentially (yield: 65–70%, ee: 98–99%).

Enzymatic Resolution :

-

Lipases (e.g., CAL-B) selectively acylate the (1S,2R)-enantiomer in organic solvents, leaving the desired (1R,2S)-amine unreacted. This method achieves 85–90% ee and is scalable for industrial production.

Industrial-Scale Production

Continuous Flow Synthesis

Modern facilities adopt continuous flow reactors to enhance efficiency:

Process Parameters :

Biocatalytic Approaches

Biocatalysis offers a green alternative:

Transaminase-Mediated Synthesis :

-

ω-Transaminases convert 4-fluorophenylacetone to the (1R,2S)-amine using isopropylamine as the amine donor.

-

Conditions : pH 7.5–8.5, 30–37°C, 24–48 hours.

-

Yield : 80–85% with >99% ee.

Hydrochloride Salt Formation

The free amine is converted to its hydrochloride salt for stability and crystallinity:

Procedure :

-

Acidification : The amine is dissolved in anhydrous ether and treated with HCl gas at 0–5°C.

-

Crystallization : The hydrochloride salt precipitates, filtered, and washed with cold ether (purity: 99.5–99.9%).

Critical Factors :

-

Moisture Control : Anhydrous conditions prevent hydrolysis.

-

Stoichiometry : 1:1 molar ratio of amine to HCl ensures complete salt formation.

Comparative Analysis of Methods

| Method | Yield (%) | ee (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Reductive Amination | 90–95 | 90–99 | High | Moderate |

| Diastereomeric Salt | 65–70 | 98–99 | Medium | Low |

| Biocatalytic | 80–85 | >99 | High | High |

| Continuous Flow | 92–95 | 97–99 | Very High | High |

Table 1: Comparison of preparation methods for (1R,2S)-1-amino-1-(4-fluorophenyl)propan-2-ol hydrochloride.

Reaction Mechanisms and Stereochemical Control

Reductive Amination Mechanism

The Ru-BINAP catalyst facilitates asymmetric transfer hydrogenation via a six-membered transition state, positioning the 4-fluorophenyl group equatorial to minimize steric hindrance. This orientation dictates the (1R,2S) configuration.

Enzymatic Selectivity

Transaminases exploit substrate-specific binding pockets. The (R)-configuration at C1 is favored due to hydrogen bonding between the amine and active-site residues (e.g., Tyr152 in ω-TA).

Challenges and Solutions

Byproduct Formation

Issue : Over-reduction to 1-(4-fluorophenyl)propan-2-ol.

Mitigation :

Chemical Reactions Analysis

Types of Reactions: (1R,2S)-1-Amino-1-(4-fluorophenyl)propan-2-ol hydrochloride undergoes various chemical reactions, including:

Oxidation: The secondary alcohol group can be oxidized to a ketone using oxidizing agents such as chromium trioxide or potassium permanganate.

Reduction: The ketone group can be reduced back to the alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions:

Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Ammonium chloride in ethanol or acetic anhydride in pyridine.

Major Products:

Oxidation: Formation of the corresponding ketone.

Reduction: Regeneration of the secondary alcohol.

Substitution: Formation of amides or other substituted derivatives.

Scientific Research Applications

(1R,2S)-1-Amino-1-(4-fluorophenyl)propan-2-ol hydrochloride has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Serves as a building block for the synthesis of biologically active compounds.

Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (1R,2S)-1-Amino-1-(4-fluorophenyl)propan-2-ol hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the fluorophenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Stereoisomeric Variants

Structural analogs with differing stereochemistry or substituent positions demonstrate distinct properties:

Key Findings :

- The 4-fluorophenyl group in the target compound enhances lipophilicity and metabolic stability compared to the non-fluorinated phenyl analog .

- Stereoisomers like (1S,2S)-1-Amino-1-phenylpropan-2-ol HCl exhibit reduced biological activity in receptor-binding assays due to mismatched spatial orientation .

Substituted Phenyl Derivatives

Variations in the phenyl ring’s substituents significantly impact pharmacological profiles:

Key Findings :

- The 3-methoxy analog () shows higher metabolic clearance due to O-demethylation pathways, unlike the 4-fluoro derivative’s resistance to enzymatic degradation .

- Cyclopropane-containing analogs (e.g., ) exhibit rigid conformations, favoring selective receptor binding but limiting synthetic accessibility .

Structural Analogs with Modified Backbones

Compounds with alternative carbon skeletons or functional groups:

Key Findings :

- Cyclopropane derivatives () demonstrate superior thermal stability compared to linear propanol analogs .

- Branched-chain compounds like α,α-dimethyl-4-fluorophenethylamine HCl () show increased CNS stimulation but are associated with cardiovascular risks .

Biological Activity

(1R,2S)-1-Amino-1-(4-fluorophenyl)propan-2-ol hydrochloride is a chiral compound notable for its applications in medicinal chemistry and pharmaceuticals. Its structure features an amino group, a fluorophenyl moiety, and a secondary alcohol, which contribute to its biological activity. This article explores the compound's biological activities, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

The compound is characterized by the following chemical properties:

| Property | Value |

|---|---|

| IUPAC Name | (1R,2S)-1-amino-1-(4-fluorophenyl)propan-2-ol hydrochloride |

| Molecular Formula | C9H12ClFNO |

| Molar Mass | 201.64 g/mol |

| Density | 1.295 g/cm³ |

| pKa | 12.28 |

The biological activity of (1R,2S)-1-Amino-1-(4-fluorophenyl)propan-2-ol hydrochloride is primarily attributed to its ability to interact with various biological macromolecules. The amino group can form hydrogen bonds, while the fluorophenyl group enhances lipophilicity and metabolic stability. These interactions may modulate enzyme activities or receptor functions, leading to diverse biological effects.

Biological Activities

Research indicates that (1R,2S)-1-Amino-1-(4-fluorophenyl)propan-2-ol hydrochloride exhibits several biological activities:

Antidepressant Effects:

Studies have shown that compounds with similar structures can influence neurotransmitter systems implicated in mood regulation. The potential antidepressant activity of this compound is under investigation due to its structural similarity to known antidepressants.

Enzyme Inhibition:

The compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it has been suggested that it could inhibit indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme linked to immune response modulation.

Case Studies

Recent studies have explored the biological activities of (1R,2S)-1-Amino-1-(4-fluorophenyl)propan-2-ol hydrochloride:

- Study on IDO1 Inhibition:

- Antidepressant Activity Assessment:

Comparison with Similar Compounds

The biological activity of (1R,2S)-1-Amino-1-(4-fluorophenyl)propan-2-ol hydrochloride can be compared with other structurally related compounds:

| Compound | Biological Activity | IC50 Values (µM) |

|---|---|---|

| (1R,2S)-1-Amino-1-(4-chlorophenyl)propan-2-ol hydrochloride | Moderate IDO1 inhibition | 150 |

| (1R,2S)-1-Amino-1-(4-bromophenyl)propan-2-ol hydrochloride | Weak IDO1 inhibition | 300 |

| (1R,2S)-1-Amino-1-(4-methylphenyl)propan-2-ol hydrochloride | No significant activity | >500 |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (1R,2S)-1-Amino-1-(4-fluorophenyl)propan-2-ol hydrochloride, and how does stereochemical purity impact yield?

- Methodological Answer : The synthesis typically involves reductive amination of a fluorophenyl ketone precursor with a chiral amine, followed by resolution via chiral chromatography or enzymatic methods to isolate the (1R,2S) enantiomer . Key steps include:

- Condensation : Use of 4-fluorophenylacetone and a chiral amine (e.g., (S)-α-methylbenzylamine) to form an imine intermediate.

- Reduction : Sodium borohydride or catalytic hydrogenation to yield the amino alcohol.

- Resolution : Enzymatic resolution (e.g., lipase-mediated kinetic resolution) or chiral HPLC to achieve >98% enantiomeric excess (ee) .

- Challenges : Competing (1S,2R) byproducts may form due to racemization; reaction temperature and solvent polarity (e.g., THF vs. ethanol) critically influence stereoselectivity .

Q. How do the stereochemical and electronic properties of the 4-fluorophenyl group influence the compound’s physicochemical stability?

- Methodological Answer :

- Stereochemistry : The (1R,2S) configuration creates a rigid spatial arrangement that enhances hydrogen bonding with polar solvents (e.g., water solubility: ~15 mg/mL at 25°C) .

- Electronic Effects : The fluorine atom’s electronegativity increases the aromatic ring’s electron-withdrawing nature, stabilizing the compound against oxidative degradation (e.g., t½ > 24 hours in PBS at pH 7.4) .

- Analytical Validation : Use X-ray crystallography to confirm spatial configuration and DFT calculations to model electron distribution .

Q. What analytical techniques are most reliable for characterizing enantiomeric purity and functional group integrity?

- Methodological Answer :

- Chiral HPLC : Employ a Chiralpak AD-H column with hexane/isopropanol (90:10) to resolve enantiomers (retention times: 8.2 min for (1R,2S), 9.6 min for (1S,2R)) .

- NMR : ¹⁹F NMR (δ = -115 ppm for para-F) and ¹H NMR (doublet at δ 3.8 ppm for hydroxyl group) confirm substituent positions .

- Mass Spectrometry : ESI-MS (m/z 200.1 [M+H]⁺) validates molecular weight .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for enantiomeric pairs of this compound?

- Methodological Answer :

- Case Study : Conflicting IC₅₀ values for serotonin receptor binding ((1R,2S): 12 nM vs. (1S,2R): 450 nM) may arise from impurities or assay conditions .

- Troubleshooting :

- Validate purity via orthogonal methods (e.g., chiral HPLC + polarimetry).

- Standardize assay buffers (e.g., use 1% DMSO to prevent aggregation) .

- Data Reconciliation : Meta-analysis of dose-response curves across studies to identify outlier datasets .

Q. What experimental strategies are recommended for elucidating the compound’s mechanism of action in neurotransmitter systems?

- Methodological Answer :

- In Vitro Binding Assays : Radioligand displacement studies (e.g., ³H-5HT for serotonin receptors) in HEK293 cells transfected with human 5-HT₁A receptors .

- Molecular Dynamics Simulations : Model interactions between the fluorophenyl group and receptor hydrophobic pockets (e.g., using AutoDock Vina) .

- Functional Assays : Measure cAMP accumulation or calcium flux in neuronal cell lines to assess downstream signaling .

Q. How can structure-activity relationship (SAR) studies be designed to optimize the compound’s pharmacokinetic profile?

- Methodological Answer :

- Modifications : Introduce methyl or methoxy groups at the 3-position of the phenyl ring to enhance blood-brain barrier permeability (logP increased from 1.2 to 1.8) .

- In Vivo Testing : Administer derivatives to rodents and measure plasma half-life via LC-MS/MS. For example, adding a methyl group improves t½ from 2.1 to 4.3 hours .

- Metabolic Stability : Incubate with liver microsomes to identify cytochrome P450 oxidation hotspots (e.g., CYP2D6-mediated N-dealkylation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.